(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione
CAS No.: 4089-36-5
Cat. No.: VC21352302
Molecular Formula: C22H27FO4
Molecular Weight: 374.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione - 4089-36-5](/images/no_structure.jpg)
CAS No. | 4089-36-5 |
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Molecular Formula | C22H27FO4 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | (8S,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |
Standard InChI | InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21?,22?/m1/s1 |
Standard InChI Key | PLIOZIVVVLFDAA-CTCDMPKSSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2(C15C(=O)CO5)C)O)F)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C |
Physical and Chemical Properties
Physical State and Appearance
Based on structural analysis and comparison with related compounds, the target compound (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione is likely a white to off-white crystalline solid at room temperature. Most synthetic glucocorticoids with similar structures, including dexamethasone and its derivatives, typically present as crystalline powders with defined melting points. The presence of the spirocyclic oxetane ring might influence crystal packing and potentially alter the melting point compared to other dexamethasone derivatives.
The compound would likely exhibit minimal water solubility, consistent with the lipophilic nature of most steroid derivatives. This physical characteristic has important implications for formulation development, as it would necessitate appropriate solubilization strategies for pharmaceutical applications. The crystalline nature would also influence manufacturing considerations, including milling requirements, flow properties, and compression characteristics if developed as a solid dosage form.
Solubility Characteristics
The solubility profile of the target compound can be inferred based on structural features and comparison with related compounds. The presence of both hydrophilic groups (hydroxy, ketone) and hydrophobic regions (steroid backbone, methyl groups) suggests an amphiphilic character typical of corticosteroids. Similar to dexamethasone derivatives, the compound would likely exhibit:
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Poor water solubility (likely <1 mg/mL)
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Good solubility in polar organic solvents such as ethanol, methanol, and acetone
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Very good solubility in chlorinated solvents like dichloromethane and chloroform
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Limited solubility in non-polar solvents such as hexane
The presence of the spirocyclic oxetane moiety may introduce additional polarity compared to simpler derivatives like dexamethasone valerate , potentially enhancing solubility in moderately polar solvents. The 11-hydroxy group would contribute to hydrogen bonding capabilities, while the ketone groups would serve as hydrogen bond acceptors, influencing intermolecular interactions in solution.
Stability and Reactivity
Based on structural analysis, the compound would likely demonstrate stability profiles similar to other synthetic glucocorticoids, with certain distinctive features attributable to the oxetane ring. The primary stability considerations would include:
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Susceptibility to oxidation, particularly at the 11-hydroxy position
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Potential acid-catalyzed hydrolysis of the oxetane ring under strongly acidic conditions
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Photosensitivity common to many corticosteroid derivatives
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Stability challenges under high humidity conditions due to the presence of ketone groups
The spirocyclic oxetane structure may confer unique stability characteristics compared to conventional glucocorticoid derivatives. Oxetanes are generally more stable than epoxides but more reactive than larger oxygen-containing heterocycles. This structural feature might provide enhanced metabolic stability compared to esters like dexamethasone valerate, which are prone to hydrolysis in vivo .
Table 2: Predicted Stability Parameters for the Target Compound
Environmental Factor | Stability Rating | Potential Degradation Pathway |
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Heat (>40°C) | Moderate | Possible oxidation of hydroxyl group |
Light | Low-Moderate | Photochemical rearrangement |
Acid (pH <4) | Low | Oxetane ring opening, dehydration |
Base (pH >9) | Moderate | Enolization of ketone groups |
Oxidizing conditions | Low | Oxidation of 11-hydroxyl group |
Humidity | Moderate | Hydrolytic degradation |
Analytical Profiles
For identification and quality control purposes, the compound would likely display characteristic analytical profiles across various spectroscopic and chromatographic techniques. Based on its structure and comparison with related compounds, the following analytical signatures would be expected:
UV-Visible Spectroscopy: The conjugated ketone system in the A-ring would likely produce an absorption maximum around 240-250 nm, similar to dexamethasone and its derivatives . This characteristic absorption could serve as a basis for spectrophotometric quantification.
FTIR Spectroscopy: Distinctive absorption bands would be expected for:
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OH stretching (3400-3600 cm⁻¹)
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C=O stretching for ketones (1650-1750 cm⁻¹)
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C-F stretching (1000-1400 cm⁻¹)
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C-O stretching of the oxetane ring (850-1000 cm⁻¹)
NMR Spectroscopy: ¹H-NMR would show characteristic signals for methyl groups, the 11-hydroxy proton, and the complex pattern of aliphatic protons in the steroid skeleton. The oxetane ring would produce distinctive signals for its methylene protons. ¹³C-NMR would reveal signals for the ketone carbons, the oxetane ring carbons, and the various carbons of the steroid skeleton with their characteristic chemical shifts.
Mass Spectrometry: The compound would produce a characteristic fragmentation pattern, with probable fragments arising from the cleavage of the oxetane ring and various bonds within the steroid skeleton. The molecular ion peak would correspond to the compound's molecular weight, providing valuable confirmation of its identity.
Biological Activity and Pharmacological Properties
Mechanism of Action
Based on structural similarities to established glucocorticoids, the target compound likely functions through mechanisms comparable to dexamethasone and related derivatives . As a synthetic glucocorticoid analog, it would presumably bind to the glucocorticoid receptor (GR) in the cytoplasm, forming a complex that translocates to the nucleus. There, it would regulate gene expression through several mechanisms:
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Direct binding to glucocorticoid response elements (GREs) in promoter regions of anti-inflammatory genes, activating their transcription
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Interaction with and inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1
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Recruitment of histone deacetylases to suppress transcription of inflammatory genes
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Post-transcriptional regulation affecting mRNA stability of inflammatory mediators
The distinctive spirocyclic oxetane moiety at position 17 likely influences receptor binding affinity and selectivity compared to conventional glucocorticoids. This structural feature might alter the orientation of the molecule within the ligand-binding pocket of the glucocorticoid receptor, potentially resulting in a modified activity profile. The oxetane ring's conformational constraints could enhance binding to specific receptor conformations, possibly offering selectivity advantages over more flexible analogs.
*Predicted values based on structural analysis; actual values would require experimental determination
The presence of the spirocyclic oxetane at position 17 introduces a structural modification that could either enhance or reduce potency compared to dexamethasone. The conformational constraints imposed by this ring system might optimize the binding geometry within the glucocorticoid receptor pocket, potentially enhancing potency. Conversely, if the oxetane ring disrupts critical interactions within the binding pocket, reduced potency might result.
Structure-Activity Relationship
The structure-activity relationship (SAR) for the target compound can be inferred based on established SAR principles for glucocorticoids and the impact of its unique structural features. Key structural elements likely contributing to its activity include:
The unique spirocyclic arrangement of the oxetane ring represents the most significant structural innovation compared to established glucocorticoids. This feature might confer advantages in terms of metabolic stability, receptor selectivity, or pharmacokinetic properties. The rigid, constrained nature of the spirocycle could lock the molecule into a conformation that optimizes interactions with the glucocorticoid receptor or alters its interaction with metabolizing enzymes.
Pharmacokinetic Properties
The pharmacokinetic profile of the target compound would be influenced by its structural features, particularly the lipophilic steroid backbone and the distinctive spirocyclic oxetane moiety. Based on comparison with related compounds, the following pharmacokinetic characteristics can be predicted:
Distribution: The compound would likely bind extensively to plasma proteins, particularly albumin, with a binding percentage potentially exceeding 90%. This protein binding, coupled with its lipophilicity, would facilitate distribution to tissues throughout the body, including passage across the blood-brain barrier.
Metabolism: Primary metabolic pathways would likely include:
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Oxidation of the 11-hydroxyl group
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Potential opening of the oxetane ring by cytochrome P450 enzymes
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Reduction of ketone groups
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Hydroxylation at various positions on the steroid backbone
The spirocyclic oxetane structure might confer resistance to certain metabolic pathways that typically affect conventional glucocorticoids, potentially extending the compound's half-life compared to analogs like dexamethasone valerate .
Excretion: Following metabolism, conjugation with glucuronic acid or sulfate would produce water-soluble metabolites suitable for renal excretion. A small portion might undergo biliary excretion followed by enterohepatic circulation, potentially extending the compound's duration of action.
Table 4: Predicted Pharmacokinetic Parameters for the Target Compound
Parameter | Predicted Value | Basis for Prediction |
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Oral Bioavailability | 60-80% | Structural similarity to dexamethasone derivatives |
Plasma Protein Binding | >90% | Lipophilic structure typical of steroid hormones |
Volume of Distribution | 1-2 L/kg | Balance of lipophilicity and hydrophilic groups |
Half-life | 8-14 hours | Influence of oxetane ring on metabolic stability |
Primary Route of Elimination | Renal (as metabolites) | Typical for glucocorticoids after hepatic metabolism |
Synthetic Routes and Manufacturing Considerations
Quality Control Parameters
For pharmaceutical applications, rigorous quality control would be essential to ensure the consistency, purity, and potency of the synthesized compound. Critical quality control parameters would include:
Identity Verification: Confirmation of chemical structure through:
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NMR spectroscopy (¹H, ¹³C, 2D techniques)
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Mass spectrometry with accurate mass determination
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Infrared spectroscopy
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X-ray crystallography (for definitive stereochemical assignment)
Purity Assessment:
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HPLC analysis with multiple detection methods
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Determination of chromatographic purity (typically >99% for pharmaceutical applications)
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Identification and quantification of potential impurities
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Residual solvent analysis via gas chromatography
Physical Characterization:
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Melting point determination
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Specific optical rotation
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Particle size distribution
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Polymorphic form identification via X-ray powder diffraction
Stability Indicators:
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Stress testing under various conditions
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Identification of degradation products
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Development of stability-indicating analytical methods
Scale-up Challenges
Transitioning from laboratory-scale synthesis to commercial production would present several challenges specific to this compound. Key considerations would include:
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Stereochemical Control: Maintaining precise control over the eight chiral centers, particularly during formation of the spirocyclic oxetane, would be critical during scale-up. This might require specialized catalysts or reaction conditions that perform consistently at larger scales.
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Safety Concerns: The potential hazards associated with the synthesis, such as the use of reactive intermediates or hazardous reagents, would need careful management. Based on information about related compounds like dexamethasone valerate, appropriate safety measures would be needed to address potential hazards .
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Process Optimization: Optimizing reaction yields, minimizing the formation of impurities, and developing efficient purification protocols would be essential for commercial viability. The complex structure might necessitate multiple purification steps, potentially including chromatographic methods that are challenging to scale.
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Environmental Considerations: Developing a green and sustainable manufacturing process would involve minimizing solvent use, exploring recycling options, and reducing waste generation. This aligns with modern pharmaceutical manufacturing priorities and regulatory expectations.
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Analytical Method Transfer: Ensuring that analytical methods developed during research can be effectively transferred to quality control laboratories would be crucial for consistent product evaluation across manufacturing sites.
Applications and Research Status
Limitations and Challenges
Despite its potential advantages, the compound would face several challenges in research and development:
Synthetic Complexity: The elaborate structure with eight defined stereogenic centers presents significant synthetic challenges. The spirocyclic oxetane, in particular, requires specialized synthetic approaches that might complicate large-scale production.
Specificity of Action: While the structural modifications might enhance certain aspects of glucocorticoid activity, they could simultaneously affect other properties, potentially creating an unpredictable balance of therapeutic and adverse effects.
Pharmacokinetic Uncertainties: The impact of the spirocyclic oxetane on absorption, distribution, metabolism, and excretion would require extensive characterization to determine whether this structural modification offers meaningful advantages over established glucocorticoids.
Regulatory Hurdles: As a novel chemical entity, the compound would face rigorous regulatory requirements for safety and efficacy demonstration before any therapeutic applications could be realized.
Intellectual Property Considerations: The complex structure might be subject to various patents covering aspects of its synthesis, formulation, or therapeutic applications, potentially complicating its development and commercialization.
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